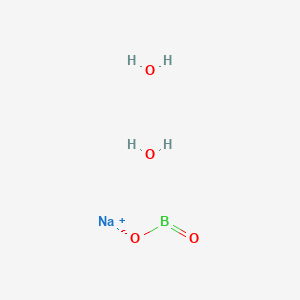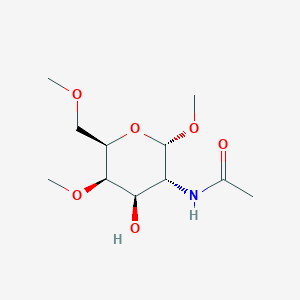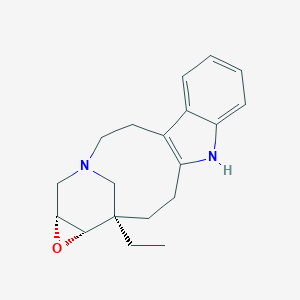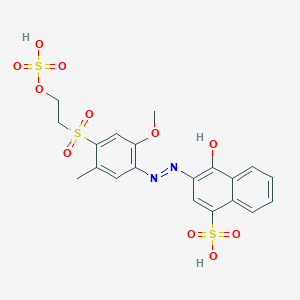
4-Hydroxyphenylglyoxylic acid
Vue d'ensemble
Description
4-Hydroxyphenylglyoxylic acid is a biochemical that is an inhibitor of carnitine palmitoyltransferase 1 (CPT1) and an active metabolite of the prodrug oxfenicine . It inhibits CPT1 in isolated rat liver mitochondria when used at concentrations ranging from 200 to 1,000 µM and inhibits oleate oxidation in isolated rat hepatocytes .
Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylglyoxylic acid is C8H6O4 . The InChI code is InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) and the SMILES code is OC(C(C1=CC=C(C=C1)O)=O)=O .
Applications De Recherche Scientifique
Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)
4-Hydroxyphenylglyoxylic acid acts as an inhibitor of CPT1, a mitochondrial enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation . This inhibition can be leveraged to study metabolic diseases where fatty acid oxidation is disrupted.
Study of Fatty Acid Metabolism
Due to its role in inhibiting CPT1, this compound is used to understand the regulation of fatty acid metabolism. It can help in exploring the metabolic shifts between lipid and carbohydrate utilization .
Cardiovascular Research
As an active metabolite of oxfenicine, 4-Hydroxyphenylglyoxylic acid is used in cardiovascular research, particularly in the study of myocardial infarction and heart failure. It helps in investigating the heart’s reliance on fatty acids for energy .
Endocrinology and Metabolism Studies
Researchers use this compound to delve into the complexities of carbohydrate and lipid biochemistry. It aids in the examination of how various metabolic pathways are altered in endocrine disorders .
Pharmaceutical Development
4-Hydroxyphenylglyoxylic acid serves as a building block in the synthesis of pharmaceuticals. Its inhibitory properties on CPT1 can be harnessed to develop drugs that modulate fatty acid metabolism .
Biochemical Research
This compound is utilized in biochemical research for the preparation of high-purity lipid standards. It is also used to study lipid roles in biology and their impact on health and disease .
Enzyme Kinetics
It is used in the study of enzyme kinetics, particularly in the context of its interaction with CPT1. Researchers can investigate the inhibitory effects and determine the IC50 values for various enzymes .
Metabolic Engineering
4-Hydroxyphenylglyoxylic acid is involved in metabolic engineering applications, where it can be used to modify metabolic pathways in microorganisms for the production of desired compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
A recent study has developed a four-enzyme cascade pathway for the transformation of L-tyrosine to D-HPG, a valuable intermediate used to produce β-lactam antibiotics and in fine-chemical synthesis . This pathway provides an efficient enzymatic approach for the industrial production of D-HPG from cheap amino acids .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54537-30-3 (hydrochloride salt) | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40165960 | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylglyoxylic acid | |
CAS RN |
15573-67-8 | |
| Record name | 4-Hydroxyphenylglyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-hydroxyphenylglyoxylic acid formed from naturally occurring compounds?
A1: [] 4-Hydroxyphenylglyoxylic acid can be generated through the base-catalyzed oxygenolysis of 3,4′,7-trihydroxyflavone, a flavonoid found in various plants. This reaction involves the oxidative cleavage of the flavonoid's heterocyclic ring in the presence of oxygen and a base like sodium methoxide. This process also yields 2,4-dihydroxybenzoic acid and, depending on the solvent, their corresponding methyl esters. Interestingly, this reaction pathway mirrors the activity of the enzyme quercetinase, a dioxygenase that also catalyzes this type of flavonoid ring opening. []
Q2: Are there synthetic routes to produce 14C-labeled 4-hydroxyphenylglyoxylic acid?
A2: Yes, 14C-labeled 4-hydroxyphenylglyoxylic acid (specifically 3′-carboxy-4′-hydroxyphenylglyoxylic acid-1-C14) can be synthesized. [] While the specific steps are not detailed in the provided abstract, the synthesis likely involves incorporating a 14C atom at a specific position within the molecule. This labeled compound could be valuable for metabolic studies and tracing the fate of 4-hydroxyphenylglyoxylic acid in biological systems. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)